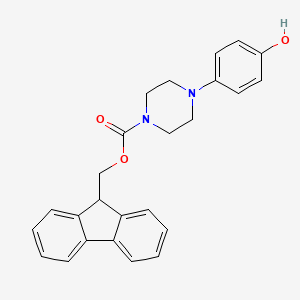

9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Description

9H-Fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a synthetic compound featuring a fluorenylmethyloxycarbonyl (Fmoc) group attached to a piperazine scaffold, with a 4-hydroxyphenyl substituent at the 4-position of the piperazine ring. The Fmoc group is widely used in peptide synthesis as a protecting group due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c28-19-11-9-18(10-12-19)26-13-15-27(16-14-26)25(29)30-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24,28H,13-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHCAGOOHPLJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801138264 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-hydroxyphenyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-83-7 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-hydroxyphenyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-hydroxyphenyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Derivative: The starting material, 4-(4-hydroxyphenyl)piperazine, is reacted with an appropriate carboxylating agent to introduce the carboxylate group.

Fmoc Protection: The piperazine derivative is then treated with Fmoc chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Large-scale batch reactors are used to ensure thorough mixing and reaction completion.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate undergoes several types of chemical reactions:

Substitution Reactions: The hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the phenyl ring.

Major Products

Deprotected Piperazine Derivative: Removal of the Fmoc group yields the free amine.

Substituted Phenyl Derivatives: Substitution reactions yield various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic chemistry, 9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is used as a protecting group for amines. Its stability under acidic conditions and ease of removal under basic conditions make it valuable in peptide synthesis.

Biology and Medicine

In biological research, this compound is used to synthesize peptide-based drugs and probes. Its ability to protect amine groups during synthesis ensures the integrity of the peptide chain.

Industry

In the pharmaceutical industry, it is used in the synthesis of complex molecules where selective protection and deprotection of functional groups are required.

Mechanism of Action

The primary mechanism of action for 9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate involves the protection of amine groups. The Fmoc group forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthesis. The protected amine can then be selectively deprotected using piperidine, revealing the free amine for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Piperazine Substituents

(9H-Fluoren-9-yl)methyl Piperazine-1-carboxylate Hydrochloride (CAS 215190-22-0)

- Structure : Lacks the 4-hydroxyphenyl group, replacing it with a hydrogen atom.

- Properties: Similar Fmoc-protected piperazine core but reduced polarity due to the absence of the phenolic -OH group.

- Applications : Used in peptide synthesis and as a building block for pharmaceuticals. The hydrochloride salt enhances solubility in polar solvents .

- Stability : Acid-labile Fmoc group requires careful handling in acidic environments .

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic Acid (CAS 219312-90-0)

- Structure : Contains a carboxylic acid substituent at the 2-position of the piperazine ring.

- Properties : Increased water solubility due to the ionizable -COOH group. The carboxylic acid enables conjugation reactions (e.g., amide bond formation).

- Synthesis : Prepared via Fmoc-protected piperazine intermediates, similar to the target compound .

(2R)-4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylpiperazin-1-ium Chloride

- Structure : Features a methyl group at the 2-position of the piperazine ring and a chiral center.

- The R-configuration was confirmed via X-ray crystallography .

- Synthesis: Regioselective mono-protection of 2(R)-methylpiperazine with Fmoc chloride in acetone .

Analogues with Modified Protecting Groups

tert-Butyl 4-(Substituted)piperazine-1-carboxylates

- Example : tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate.

- Comparison: The tert-butoxycarbonyl (Boc) group is stable under acidic conditions but cleaved under strong acids (e.g., TFA).

- Stability Issues : Some Boc-protected piperazines (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid, highlighting the Fmoc group’s advantage in controlled deprotection .

Dual-Protected Derivatives (e.g., 1-(tert-Butoxycarbonyl)-4-Fmoc-piperazine-2-carboxylic Acid)

Functionalized Derivatives

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)

- Structure : Contains an acetic acid side chain at the 1-position of the piperazine.

- Properties : The -CH2COOH group enhances hydrophilicity and enables conjugation to amines or alcohols.

- Applications : Used in drug discovery for linker chemistry .

(9H-Fluoren-9-yl)methyl 4-(But-3-enoyl)piperazine-1-carboxylate (CAS 876728-43-7)

Stability and Degradation Comparison

- Fmoc vs. Boc Stability : Fmoc-protected piperazines are stable in basic media but degrade under mild acids (e.g., 20% piperidine), while Boc derivatives require stronger acids (e.g., HCl in dioxane) .

- Hydroxyphenyl Impact : The 4-hydroxyphenyl group in the target compound may improve oxidative stability compared to alkyl-substituted analogues but could introduce sensitivity to enzymatic dehydroxylation .

Biological Activity

9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name: 9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

- Molecular Formula: C21H24N2O3

- CAS Number: Not available in the provided sources.

Research indicates that compounds similar to 9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate exhibit various mechanisms of action, primarily through:

- Tyrosinase Inhibition: This compound has been shown to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Inhibition of this enzyme can lead to decreased melanin production, which has implications for skin pigmentation disorders and cosmetic applications .

- Antioxidant Activity: The compound displays antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Tyrosinase Inhibition

A study evaluated the inhibitory effects of various derivatives on tyrosinase from Agaricus bisporus. The results showed that compounds with hydrophobic ortho-substituents exhibited IC50 values ranging from 1.5 to 4.6 μM, indicating strong inhibition compared to the reference compound kojic acid (IC50 = 17.8 μM) .

| Compound | IC50 (μM) | Reference Compound |

|---|---|---|

| 9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | TBD | Kojic Acid (17.8) |

| Other Derivatives | 1.5 - 4.6 | - |

Antioxidant Activity

The antioxidant activity was assessed using MTT assays, revealing that the compound did not exhibit cytotoxicity while effectively scavenging free radicals. This suggests potential therapeutic applications in preventing oxidative damage in cells .

Case Studies

- Anti-Melanogenic Effects : In vitro studies on B16F10 melanoma cells demonstrated that the compound significantly reduced melanin production when stimulated by α-MSH (alpha-melanocyte-stimulating hormone), highlighting its potential for treating hyperpigmentation disorders .

- Docking Studies : Computational docking studies have predicted that the compound binds effectively to the active site of tyrosinase, supporting its role as a competitive inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.